2-Isopropenylnaphthalene

Vue d'ensemble

Description

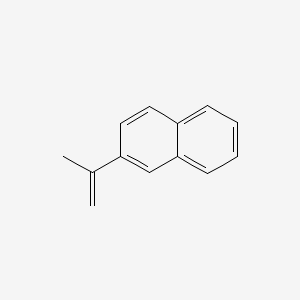

2-Isopropenylnaphthalene is an organic compound with the molecular formula C13H12. It is a derivative of naphthalene, where an isopropenyl group is attached to the second carbon of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isopropenylnaphthalene can be synthesized through several methods. One common approach involves the dehydrogenation of 2-isopropylnaphthalene. This process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 2-isopropylnaphthalene. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, at elevated temperatures to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isopropenylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it back to 2-isopropylnaphthalene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is typically used.

Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: 2-Isopropylnaphthalene.

Substitution: Various substituted naphthalenes depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Properties and Environmental Impact

2-Isopropenylnaphthalene is a component of crude oil and is produced during combustion processes. It can be released into the environment through emissions from petroleum refining and municipal waste incineration. This compound is expected to biodegrade but may also bioconcentrate in aquatic organisms, raising environmental concerns regarding its mobility and persistence in ecosystems .

Polymerization Applications

One of the primary applications of this compound is in the synthesis of polymers. It has been used as a monomer in various polymerization reactions, including:

- Cationic Polymerization : Research indicates that this compound can undergo cationic polymerization with maleic anhydride to form copolymers. This process has been studied to understand the formation of charge transfer complexes and adducts, which are crucial for developing new materials with specific properties .

- Block Copolymers : Studies have demonstrated that this compound can be copolymerized with methacrylic acid to create water-soluble block copolymers. These materials have potential applications in drug delivery systems and other biomedical fields due to their solubility and biocompatibility .

Photophysical Studies

The photophysical properties of this compound have been investigated, particularly its behavior in aqueous solutions when copolymerized with maleic acid. The interactions and energy transfer mechanisms observed in these systems are essential for developing photonic devices and improving the efficiency of light-harvesting materials .

Chemical Intermediate

This compound serves as an important chemical intermediate in organic synthesis. Its derivatives are utilized in the production of various pharmaceuticals and agrochemicals. The compound's reactivity allows it to undergo multiple transformations, making it valuable in synthetic organic chemistry .

Case Studies

-

Copolymers with Maleic Anhydride :

- Objective : To investigate the formation of copolymers through cationic polymerization.

- Findings : The study revealed that this compound can effectively form copolymers with maleic anhydride under controlled conditions, leading to materials with enhanced thermal stability and mechanical properties .

-

Water-Soluble Block Copolymers :

- Objective : To explore molecular interactions between this compound-based block copolymers and solvents.

- Findings : The resulting block copolymers exhibited significant solubility in water, indicating potential for applications in drug delivery systems where solubility is crucial for therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 2-isopropenylnaphthalene involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes anionic polymerization in the presence of initiators like butyllithium. The low ceiling temperature and high monomer concentration facilitate the formation of polymers with desirable properties .

Comparaison Avec Des Composés Similaires

2-Vinylnaphthalene: Similar in structure but with a vinyl group instead of an isopropenyl group.

2-Isopropylnaphthalene: The reduced form of 2-isopropenylnaphthalene.

1-Isopropenylnaphthalene: An isomer with the isopropenyl group attached to the first carbon of the naphthalene ring.

Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo polymerization reactions that produce polymers with distinct mechanical and thermal properties. Its structural configuration allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .

Activité Biologique

2-Isopropenylnaphthalene (CAS No. 2027-17-0) is an organic compound characterized by a naphthalene ring substituted with an isopropenyl group. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role in various chemical syntheses. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ |

| Molecular Weight | 170.25 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 268.2 °C |

| Melting Point | 14 °C |

| Flash Point | 109.7 °C |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Natural Products highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain strains . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. A notable study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line tested . The proposed mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against clinical isolates.

- Method : Disk diffusion method was employed on agar plates inoculated with bacterial strains.

- Results : The compound exhibited zones of inhibition ranging from 10 to 20 mm, indicating potent antimicrobial activity.

-

Case Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects of this compound on human cancer cells.

- Method : MTT assay was utilized to determine cell viability after treatment.

- Results : Significant cytotoxic effects were observed, with treated cells showing morphological changes consistent with apoptosis.

Safety and Toxicity

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : The oral LD50 in mice is reported to be approximately 5300 mg/kg, indicating low acute toxicity .

- Chronic Exposure : No significant chronic effects have been documented; however, prolonged exposure may lead to skin irritation or respiratory issues if inhaled .

Mutagenicity and Carcinogenicity

Current data suggest that there is no evidence of mutagenic or carcinogenic effects associated with this compound. Ames tests conducted did not show mutagenic potential in various strains of Salmonella typhimurium and Escherichia coli under both activated and non-activated conditions .

Environmental Impact

As a component of crude oil and a product of combustion, this compound is released into the environment through industrial processes and natural events like wildfires. Its biodegradability suggests that it can be broken down in environmental settings, although its potential to bioconcentrate in aquatic organisms raises concerns about ecological impacts .

Propriétés

IUPAC Name |

2-prop-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCUXNXTHQXICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190600 | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-23-4 | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68AE3SV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with the cationic polymerization of 2-Isopropenylnaphthalene?

A1: Cationic polymerization of this compound primarily yields a mixture of dimers, trimers, and tetramers, with no significant formation of high molecular weight polymers. []

Q2: How does anionic polymerization compare in the context of this compound polymerization?

A2: Anionic polymerization proves to be a more effective method for polymerizing this compound. This technique allows for the synthesis of polymers with molecular weights ranging from 10,000 to 300,000 g/mol. These polymers exhibit high glass transition temperatures around 220 °C and melting points around 280 °C. []

Q3: What is the significance of "living polymer" techniques in this compound polymerization?

A3: "Living polymer" techniques, specifically anionic living polymerization, are crucial for synthesizing block copolymers of this compound. This approach enables the controlled sequential addition of different monomers, resulting in well-defined block structures. [, ]

Q4: Can you elaborate on the use of butyllithium in the anionic polymerization of this compound?

A4: Butyllithium serves as an effective initiator for the anionic polymerization of this compound, especially in solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This method typically results in the formation of living polymers, which remain reactive and allow for further modification or block copolymerization. [, ]

Q5: What happens to the living poly(this compound) at temperatures above 0 °C?

A5: When heated above 0 °C, solutions containing living poly(this compound) undergo an irreversible color change from deep green to reddish-brown. This color shift indicates a spontaneous deactivation of the living polymer chains. []

Q6: What insights do end-capping reactions provide about deactivated poly(this compound)?

A6: End-capping reactions, particularly with anthracene derivatives, offer valuable information about the structure and reactivity of deactivated poly(this compound) species present in the reddish-brown solutions. []

Q7: How is hexamethylcyclotrisiloxane (D3) utilized in conjunction with poly(this compound)?

A7: Hexamethylcyclotrisiloxane (D3) is used in block copolymerization with living poly(this compound) to create A-B block copolymers. These copolymers can be further coupled to form A-B-B-A block copolymers by using a coupling agent like dichlorodimethylsilane. []

Q8: How does the molecular weight distribution of poly(this compound) affect its application in electron beam resists?

A9: Narrow molecular weight distribution in poly(this compound) is crucial for its application as a negative electron-beam resist. Broader distributions can negatively impact the resist's sensitivity and resolution. []

Q9: What is the role of chloromethylation in modifying the properties of poly(this compound) for resist applications?

A10: Chloromethylation of poly(this compound) enhances its sensitivity as an electron beam resist, although it might slightly broaden the molecular weight distribution. This modification allows for the fabrication of high-resolution patterns with linewidths of 0.1 μm or less. []

Q10: What advantages does chloromethylated poly(this compound) offer as a negative electron-beam resist?

A11: Chloromethylated poly(this compound) demonstrates high dry-etching durability and excellent thermal stability, making it well-suited for resist applications. These properties stem from the presence of aromatic rings in its structure and its high glass transition temperature (230 °C). []

Q11: How does the presence of the this compound unit in copolymers influence their photophysical properties?

A12: Copolymers incorporating this compound units, such as those with maleic acid, exhibit unique photophysical behavior in solution. Their fluorescence spectra reveal emissions characteristic of both the individual monomer and excimer formations, suggesting interactions between the naphthalene chromophores. []

Q12: Can you describe the fluorescence characteristics of a block copolymer containing this compound and methacrylic acid in methanol?

A14: This block copolymer, when dissolved in methanol, displays two distinct emission bands in its fluorescence spectrum. The band around 342 nm is attributed to monomer emission from the this compound units, while the band around 387 nm corresponds to excimer formation. []

Q13: How does temperature affect the fluorescence of the this compound-methacrylic acid block copolymer in methanol?

A15: Temperature significantly impacts the ratio of excimer to monomer emission intensity (Ie/Im) for this block copolymer in methanol. The Ie/Im ratio shows a generally increasing trend with temperature, suggesting enhanced excimer formation at higher temperatures. This observation is attributed to changes in the polymer chain conformation and solvent interactions as temperature varies. []

Q14: What specific conformational changes in the this compound-methacrylic acid block copolymer are suggested by the fluorescence data in ethanol?

A16: Fluorescence studies of this block copolymer in ethanol indicate a conformational transition around 35 °C. Below this temperature, the polymer chains are likely in a more compact form, limiting excimer formation. As the temperature rises above 35 °C, the polymer chains adopt a more expanded conformation, facilitating closer interactions between this compound units and leading to increased excimer emission. []

Q15: How are cyclic polystyrene-polyisoprene catenated copolymers synthesized using this compound?

A17: this compound plays a key role in creating catenated copolymers by providing sites for controlled cyclization. Short segments of poly(this compound) are incorporated into cyclic polystyrene chains. These naphthalene-containing segments are then selectively radical-anionized, facilitating the subsequent cyclization of telechelic polyisoprene around the polystyrene chains. []

Q16: How is the formation of these catenated copolymers confirmed?

A18: The formation of catenated copolymers, with cyclic polyisoprene intertwined with cyclic polystyrene containing poly(this compound) segments, is verified using size-exclusion chromatography. A UV detector set at a wavelength of 320 nm, specific for naphthalene absorption, confirms the presence of these units within the larger copolymer structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.